1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features a sulfonyl group attached to a piperazine ring, which is further substituted with chlorophenoxy and methoxyphenyl groups. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the phenyl rings.
Common Reagents and Conditions: Reagents like N-bromosuccinimide (NBS) for bromination, and bases like DBU for cyclization, are frequently used.
Major Products: The major products depend on the type of reaction, but they often include substituted piperazines and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in functionalizing pyrazolylvinyl ketones and preparing cyclic amine substituted derivatives.
4-(2-Chlorophenoxy)piperazine: Shares the chlorophenoxy group but lacks the sulfonyl substitution, leading to different chemical properties and applications.
Sulfonyl-substituted piperazines: These compounds have similar sulfonyl groups but may differ in their phenyl substitutions, affecting their reactivity and biological activity.
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN2O4S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H23ClN2O4S/c1-29-23-9-5-3-7-21(23)25-14-16-26(17-15-25)31(27,28)19-12-10-18(11-13-19)30-22-8-4-2-6-20(22)24/h2-13H,14-17H2,1H3 |
InChI Key |
LYYASXPRROHHDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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